molecular formula C9H16N4O B2436992 5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1856033-07-2

5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B2436992
CAS No.: 1856033-07-2
M. Wt: 196.254
InChI Key: BBXODSRKAZSFJA-UHFFFAOYSA-N
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Description

5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using catalyst-free, one-pot, three-component reactions. These methods often involve the use of aromatic aldehydes, malono derivatives, and phenyl hydrazine derivatives in solvents like water and ethanol at room temperature .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxamide groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1-propyl-3-ethyl-1H-pyrazole-4-carboxamide

Uniqueness

5-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl and propyl groups provide distinct steric and electronic effects, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

5-amino-1-ethyl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)7-6-8(10)13(4-2)12-7/h6H,3-5,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXODSRKAZSFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=C1)N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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